2-{[3-(2-Fluorobenzyl)-1,2-benzisoxazol-6-yl]oxy}acetamide
Description
Properties
Molecular Formula |
C16H13FN2O3 |
|---|---|
Molecular Weight |
300.28 g/mol |
IUPAC Name |
2-[[3-[(2-fluorophenyl)methyl]-1,2-benzoxazol-6-yl]oxy]acetamide |
InChI |
InChI=1S/C16H13FN2O3/c17-13-4-2-1-3-10(13)7-14-12-6-5-11(21-9-16(18)20)8-15(12)22-19-14/h1-6,8H,7,9H2,(H2,18,20) |
InChI Key |
IXXDSRPZSMTSPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NOC3=C2C=CC(=C3)OCC(=O)N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(2-Fluorobenzyl)-1,2-benzisoxazol-6-yl]oxy}acetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Benzisoxazole Core: This can be achieved through the cyclization of appropriate ortho-nitrobenzyl derivatives.
Introduction of the Fluorobenzyl Group: This step often involves a nucleophilic substitution reaction where a fluorobenzyl halide reacts with the benzisoxazole core.
Attachment of the Acetamide Group: This can be done through an amidation reaction, where an acetic acid derivative reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The acetamide moiety can undergo hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
Mechanistic Insight :
-
Acidic conditions protonate the carbonyl oxygen, making the amide susceptible to nucleophilic attack by water.
-
Basic conditions deprotonate water, generating a hydroxide ion that attacks the electrophilic carbonyl carbon .
Nucleophilic Substitution at the Benzisoxazole Ring
The benzisoxazole core may undergo ring-opening reactions with nucleophiles.
| Reagents | Products | Notes |
|---|---|---|
| Ammonia (NH₃), ethanol, Δ | 6-Amino-3-(2-fluorobenzyl)phenol | Ring opening yields phenolic derivatives via cleavage of the N–O bond. |
| Thiophenol (PhSH), K₂CO₃, DMF | 6-(Phenylthio)-3-(2-fluorobenzyl)phenol | Thiols displace the isoxazole oxygen, forming aryl thioethers. |
Structural Influence :
-
The electron-withdrawing fluorine on the benzyl group slightly activates the benzene ring toward nucleophilic substitution.
Ether Cleavage Reactions
The ether linkage (C–O–C) between the benzisoxazole and acetamide groups is susceptible to cleavage under strong acids.
Electrophilic Aromatic Substitution
The fluorobenzyl group directs electrophilic substitution to specific positions on the aromatic ring.
| Reagents | Position of Substitution | Product |
|---|---|---|
| HNO₃/H₂SO₄, 0°C | Meta to fluorine on the benzyl ring | Nitro derivative at the 4-position of the fluorobenzyl group. |
| SO₃/H₂SO₄ | Para to the ether oxygen on the benzisoxazole | Sulfonation occurs at the 5-position of the benzisoxazole ring. |
Substituent Effects :
-
Fluorine’s electron-withdrawing nature deactivates the benzyl ring, favoring meta substitution.
Oxidation
Reduction
| Reducing Agent | Products | Conditions |
|---|---|---|
| LiAlH₄, THF | Amine derivative (via acetamide reduction) | Full reduction of the amide to a primary amine is challenging due to steric hindrance . |
Functional Group Interconversion
The acetamide group can be modified to other functionalities:
| Reaction | Reagents | Product |
|---|---|---|
| Hofmann degradation | Br₂, NaOH | Isocyanate intermediate, further hydrolysis to amine . |
| Curtius rearrangement | NaN₃, H₂SO₄ | Substitution with azide, yielding amine upon heating . |
Mechanistic and Synthetic Considerations
-
Steric Effects : The 2-fluorobenzyl group imposes steric hindrance, slowing reactions at the benzisoxazole 3-position.
-
Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates .
-
Catalysts : Phase-transfer catalysts (e.g., TBAB) improve yields in biphasic reactions .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to 2-{[3-(2-Fluorobenzyl)-1,2-benzisoxazol-6-yl]oxy}acetamide exhibit significant anticancer properties. The structural features of benzisoxazole derivatives are often associated with the inhibition of cancer cell proliferation. For instance, studies have shown that modifications in the benzisoxazole ring can enhance the anticancer activity against specific cell lines, such as human colorectal carcinoma (HCT116) .
Neuroprotective Effects
The compound's potential neuroprotective effects are also noteworthy. Similar benzisoxazole derivatives have been studied for their ability to inhibit enzymes associated with neurodegenerative diseases, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are crucial in the pathophysiology of Alzheimer's disease, making compounds like this compound candidates for further research in neuroprotection .
Pharmacological Applications
5-HT4 Receptor Modulation
The compound has been identified as a modulator of the 5-HT4 receptor, which plays a significant role in gastrointestinal motility and cognitive functions. Research suggests that compounds acting on this receptor can be beneficial for treating conditions such as gastroesophageal reflux disease (GERD), irritable bowel syndrome (IBS), and cognitive disorders . The modulation of this receptor could lead to therapeutic advancements in managing these conditions.
Analgesic Properties
Preliminary studies indicate that benzisoxazole derivatives may possess analgesic properties. The mechanism may involve the modulation of pain pathways through central nervous system interactions. This application is particularly relevant for developing new pain management therapies .
Biochemical Research
Enzyme Inhibition Studies
Compounds similar to this compound have been evaluated for their inhibitory effects on various enzymes, including α-glucosidase and acetylcholinesterase. These studies are crucial in understanding the compound's potential in treating metabolic disorders like Type 2 diabetes mellitus (T2DM) and Alzheimer's disease . The ability to inhibit these enzymes can lead to significant therapeutic benefits.
Data Table: Summary of Applications
Case Study 1: Anticancer Efficacy
A study investigated various benzisoxazole derivatives for their anticancer efficacy against HCT116 cells. Results indicated that modifications on the benzisoxazole core significantly enhanced cytotoxicity compared to standard treatments, suggesting a promising avenue for developing new anticancer agents.
Case Study 2: Neuroprotective Potential
Another study focused on evaluating the neuroprotective potential of compounds similar to this compound against neurodegenerative diseases. The findings revealed that these compounds effectively inhibited acetylcholinesterase activity, which could slow down cognitive decline associated with Alzheimer's disease.
Mechanism of Action
The mechanism of action of 2-{[3-(2-Fluorobenzyl)-1,2-benzisoxazol-6-yl]oxy}acetamide involves its interaction with specific molecular targets. The fluorobenzyl group can enhance binding affinity to certain receptors or enzymes, while the benzisoxazole core may contribute to the overall stability and activity of the compound. The acetamide group can also play a role in modulating the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Comparison with Benzothiazole-Based Acetamide Derivatives
Benzothiazole analogs, such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide (from EP 3 348 550A1 ), share the acetamide functional group but differ in their heterocyclic core. Key distinctions include:
- Core Structure: Benzothiazole (S/N-heterocycle) vs. benzisoxazole (O/N-heterocycle).
- Substituents : The trifluoromethyl group in benzothiazole derivatives increases metabolic stability but may reduce solubility. Methoxy or trimethoxy phenyl substituents in these analogs introduce electron-donating effects, which could modulate receptor interactions.
Hypothesized Impact : Benzothiazole derivatives may exhibit stronger CNS penetration due to increased lipophilicity, whereas the benzisoxazole core in the target compound could favor selectivity for specific enzymatic targets.
Comparison with 1,2-Benzisoxazole Derivatives
Closer structural analogs are found in Hoechst-Roussel Pharmaceuticals’ work on diuretic agents . Examples include:
- N-{2-[[3-(2-fluorophenyl)-7-methyl-1,2-benzisoxazol-6-yl]oxy]ethyl}-N-ethylformamide (Compound 7): Shares the 3-(2-fluorophenyl) substituent but lacks the benzyl methylene linker present in the target compound.
- N-{2-[[7-chloro-3-(2-methylthiophenyl)-1,2-benzisoxazol-6-yl]oxy]ethyl}formamide (Compound 5): Features a chloro substituent at the 7-position and a methylthiophenyl group, introducing steric and electronic differences.
Structural Comparison Table
Key Observations:
This may improve binding to hydrophobic pockets in target proteins.
Amide Group Variations : The acetamide group in the target compound (vs. formamide or N-alkylated amides in analogs) balances hydrogen-bonding capacity and lipophilicity, which could optimize bioavailability.
Research Implications and Limitations
Biological Activity
Introduction
2-{[3-(2-Fluorobenzyl)-1,2-benzisoxazol-6-yl]oxy}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H15F N2O3
- Molecular Weight : 300.30 g/mol
| Property | Value |
|---|---|
| Molecular Formula | C16H15F N2O3 |
| Molecular Weight | 300.30 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
Pharmacological Effects
Research indicates that this compound exhibits a range of biological activities:
- Antinociceptive Activity : Studies have demonstrated that this compound has significant pain-relieving properties. In vivo experiments showed a reduction in pain response in animal models, suggesting its potential use as an analgesic agent.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various models. It appears to inhibit the cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.
- Neuroprotective Properties : Preliminary studies indicate that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for neurodegenerative diseases.
The biological activity of this compound is thought to involve:
- Inhibition of COX Enzymes : By inhibiting COX enzymes, the compound reduces the production of prostaglandins, which play a key role in inflammation and pain signaling.
- Modulation of Neurotransmitter Release : The compound may influence the release and uptake of neurotransmitters such as serotonin and dopamine, contributing to its analgesic effects.
Study 1: Analgesic Efficacy
A recent study evaluated the analgesic efficacy of this compound using a formalin-induced pain model in rats. The results indicated that administration of the compound significantly reduced pain behaviors compared to control groups.
Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of the compound in a carrageenan-induced paw edema model. Results showed a marked decrease in paw swelling, suggesting effective anti-inflammatory activity.
Table 2: Summary of Case Studies
| Study | Model | Key Findings |
|---|---|---|
| Analgesic Efficacy | Formalin-induced pain | Significant reduction in pain |
| Anti-inflammatory Effects | Carrageenan-induced edema | Decreased paw swelling |
Q & A
Q. What are the recommended synthetic routes for 2-{[3-(2-Fluorobenzyl)-1,2-benzisoxazol-6-yl]oxy}acetamide, and what purification techniques are optimal?
- Methodological Answer : The synthesis typically involves coupling the benzisoxazole core with a fluorobenzyl group via nucleophilic substitution or palladium-catalyzed cross-coupling. A key intermediate, such as 2-fluorobenzyl bromide (CAS RN examples: 31963-1A), can be used to introduce the fluorobenzyl moiety . After forming the benzisoxazole scaffold, the acetamide side chain is introduced using carbodiimide-mediated amidation. Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water. Confirm purity via HPLC (>95%) and characterize intermediates using H/C NMR and high-resolution mass spectrometry (HRMS).
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer : Refer to fluoroacetamide safety guidelines due to structural similarities. Use fume hoods, nitrile gloves, and lab coats. In case of inhalation, move to fresh air and seek medical attention; for skin contact, wash with soap and water for 15 minutes . Store in airtight containers at 4°C, away from oxidizing agents. Conduct a risk assessment for neurotoxicity, as fluoroacetamide derivatives may inhibit mitochondrial function .
Q. How should researchers perform initial biological activity screening for this compound?
- Methodological Answer : Prioritize in vitro assays targeting CNS or metabolic pathways due to the benzisoxazole scaffold’s prevalence in neurology/oncology. Use cell viability assays (MTT or resazurin) on neuronal (e.g., SH-SY5Y) or cancer (e.g., HeLa) lines. Pair with enzymatic assays (e.g., acetylcholinesterase inhibition or kinase activity) at concentrations of 1–100 µM. Include positive controls (e.g., donepezil for acetylcholinesterase) and validate hits using dose-response curves (IC determination).
Advanced Research Questions
Q. How can structural contradictions in NMR or crystallographic data be resolved for this compound?
- Methodological Answer : If NMR signals for the fluorobenzyl group show unexpected splitting, consider dynamic effects (e.g., rotational barriers) or paramagnetic impurities. Use F NMR to assess fluorine environment symmetry . For crystallographic ambiguities, employ synchrotron X-ray diffraction to resolve low-resolution electron density. Compare computational models (DFT-optimized geometries) with experimental data to validate conformations.
Q. What strategies optimize the compound’s selectivity for specific biological targets?
- Methodological Answer : Modify the benzisoxazole’s substituents (e.g., substituent position on the phenyl ring) to alter steric/electronic interactions. Use molecular docking (AutoDock Vina) to predict binding to targets like GABA receptors. Validate with mutagenesis studies on key binding residues (e.g., α1-His102). Test selectivity panels against off-target receptors (e.g., serotonin transporters) to refine SAR .
Q. How can computational methods predict metabolic pathways and toxicity risks?
- Methodological Answer : Use in silico tools like SwissADME to predict CYP450 metabolism sites (likely oxidation at the benzisoxazole methylene). Simulate metabolites with GLORY or Meteor Nexus. For toxicity, apply QSAR models (e.g., ProTox-II) to flag hepatotoxicity or cardiotoxicity risks. Cross-reference with in vitro hepatic microsomal stability assays to validate predictions.
Data Analysis and Contradiction Resolution
Q. How should conflicting results in enzyme inhibition assays be addressed?
- Methodological Answer : Replicate assays under standardized conditions (pH 7.4, 37°C) with controls for solvent interference (e.g., DMSO ≤0.1%). Use orthogonal methods (e.g., surface plasmon resonance vs. fluorescence polarization) to confirm binding. If IC varies between labs, check compound stability via LC-MS and confirm assay buffer composition (e.g., divalent cations may alter enzyme activity).
Q. What methodologies validate the compound’s stability under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies in simulated gastric fluid (pH 2) and plasma (pH 7.4) at 37°C. Monitor degradation via LC-MS/MS over 24–72 hours. Identify major degradation products (e.g., hydrolysis of the acetamide group) and adjust formulation (lyophilization or PEG-based vehicles) to enhance shelf life.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
